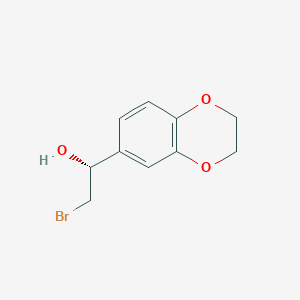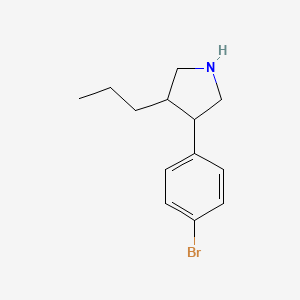
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is an organic compound that features a bromine atom, a benzodioxin ring, and an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethan-1-ol group to an alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Major Products Formed
Substitution: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol derivatives.
Oxidation: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanal or 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanoic acid.
Reduction: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane.
Wissenschaftliche Forschungsanwendungen
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzodioxin ring can interact with hydrophobic pockets in receptors, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: Without the (1R) configuration, this compound has similar reactivity but may differ in biological activity.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol: The non-brominated version, which lacks the reactivity associated with the bromine atom.
Uniqueness
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a benzodioxin ring. This combination of features makes it particularly useful in asymmetric synthesis and in the development of chiral pharmaceuticals.
Eigenschaften
Molekularformel |
C10H11BrO3 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C10H11BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6H2/t8-/m0/s1 |
InChI-Schlüssel |
GDDCWSLVZAXMLA-QMMMGPOBSA-N |
Isomerische SMILES |
C1COC2=C(O1)C=CC(=C2)[C@H](CBr)O |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)

![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)



![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)
![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13193797.png)


![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B13193820.png)
